![molecular formula C28H23N5O5 B2379838 N-(2,3-dihidro-1,4-benzodioxin-6-il)-2-{7-metil-3-[3-(4-metilfenil)-1,2,4-oxadiazol-5-il]-4-oxo-1,4-dihidro-1,8-naftiridin-1-il}acetamida CAS No. 1032002-49-5](/img/structure/B2379838.png)
N-(2,3-dihidro-1,4-benzodioxin-6-il)-2-{7-metil-3-[3-(4-metilfenil)-1,2,4-oxadiazol-5-il]-4-oxo-1,4-dihidro-1,8-naftiridin-1-il}acetamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{7-methyl-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl}acetamide is a novel and potent cannabinoid receptor agonist. It has shown promise in preclinical animal models as a treatment for pain and neuropathic pain.
Aplicaciones Científicas De Investigación
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{7-methyl-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl}acetamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reference compound in analytical chemistry.
Biology: Studied for its interactions with cannabinoid receptors and its effects on cellular signaling pathways.
Medicine: Investigated as a potential treatment for pain, neuropathic pain, and other medical conditions.
Industry: Used in the development of new pharmaceuticals and as a research tool in drug discovery.
Mecanismo De Acción
Target of Action: Related compounds have shown inhibitory potential againstcholinestrases and lipoxygenase enzymes .
Mode of Action: It has been observed that similar compounds have shownantibacterial properties . These compounds were found to be active inhibitors of pathogenic bacterial strains such as Escherichia coli and Bacillus subtilis .
Biochemical Pathways: Given its antibacterial properties, it can be inferred that it likely interferes with essential bacterial processes, leading to inhibition of bacterial growth .
Result of Action: The compound has shown promising results in inhibiting bacterial biofilm growth. Specifically, it was found to inhibit B. subtilis biofilm growth by 60.04% .
Action Environment:Mechanism of Action of N-[4-(acetylamino)phenyl]-1-(4-fluorophenyl)-1H-indazole-3-carboxamide
Target of Action: This compound is a potent cannabinoid receptor agonist . The cannabinoid receptors are part of the endocannabinoid system, which plays a crucial role in regulating a variety of physiological processes including pain sensation, mood, and memory.
Mode of Action: As a cannabinoid receptor agonist, this compound binds to the cannabinoid receptors, mimicking the effects of naturally occurring cannabinoids. This binding triggers a series of events inside the cell, leading to changes in cellular activity.
Biochemical Pathways: The activation of cannabinoid receptors can affect several biochemical pathways. For instance, it can inhibit the release of certain neurotransmitters, alter cell survival/death pathways, and modulate immune response.
Result of Action: The activation of cannabinoid receptors by this compound has shown promise in preclinical animal models as a treatment for pain and neuropathic pain .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{7-methyl-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl}acetamide typically involves multi-step organic synthesis. The key steps include the formation of the indazole core, followed by the introduction of the acetylamino and fluorophenyl groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis platforms. These methods ensure consistent quality and scalability for commercial applications.
Análisis De Reacciones Químicas
Types of Reactions
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{7-methyl-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl}acetamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Nucleophiles like amines or electrophiles like alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.
Comparación Con Compuestos Similares
Similar Compounds
N-[4-(acetylamino)phenyl]-1-(4-fluorophenyl)-1H-pyrazole-3-carboxamide: Another cannabinoid receptor agonist with similar structural features.
4-(acetylamino)-N-(4-fluorophenyl)-1H-pyrazole-3-carboxamide: Shares the acetylamino and fluorophenyl groups but has a different core structure.
Uniqueness
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{7-methyl-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl}acetamide is unique due to its specific indazole core, which provides distinct binding properties and pharmacological effects compared to other similar compounds.
Propiedades
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[7-methyl-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-4-oxo-1,8-naphthyridin-1-yl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H23N5O5/c1-16-3-6-18(7-4-16)26-31-28(38-32-26)21-14-33(27-20(25(21)35)9-5-17(2)29-27)15-24(34)30-19-8-10-22-23(13-19)37-12-11-36-22/h3-10,13-14H,11-12,15H2,1-2H3,(H,30,34) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHACFLGYYVEPRV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)C3=CN(C4=C(C3=O)C=CC(=N4)C)CC(=O)NC5=CC6=C(C=C5)OCCO6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H23N5O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
509.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-(4-fluorophenyl)-9-isopropyl-5-methyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione](/img/structure/B2379757.png)
![2-({9-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)-N-(3-nitrophenyl)acetamide](/img/structure/B2379758.png)

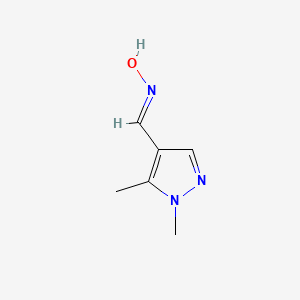

![4-(4-(((6-Cyclopropylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)pyrido[3,4-d]pyrimidine](/img/structure/B2379766.png)
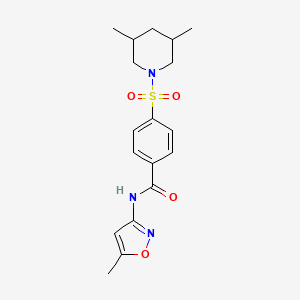
![3-[(4-Fluorophenyl)methoxy]benzohydrazide](/img/structure/B2379768.png)
![N'-(4,5-dimethylbenzo[d]thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzohydrazide](/img/structure/B2379769.png)
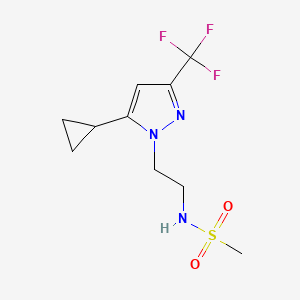
![5-({[4-(biphenyl-4-yl)-1,3-thiazol-2-yl]amino}methylidene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B2379772.png)
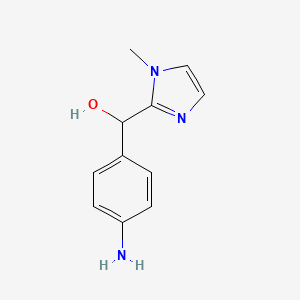
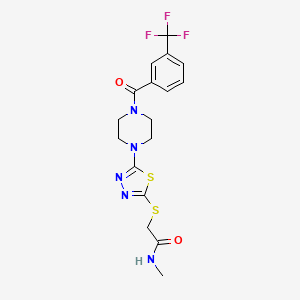
![N-[(3-chlorophenyl)methyl]-N-methyl-1-[(E)-2-phenylethenyl]sulfonylpiperidine-4-carboxamide](/img/structure/B2379777.png)
